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Compound Name: Pyrrolidine-2,5-diyldimethanol

CAS No.: 5626-66-4

Cat. No.: B1286398

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data analysis of

Pyrrolidine-2,5-diyldimethanol (C₆H₁₃NO₂), a key chiral building block in pharmaceutical

synthesis. Due to the limited availability of public experimental spectra for this specific

compound, this guide utilizes predicted spectroscopic data and analysis of analogous

compounds to provide a foundational understanding for researchers. It includes detailed,

adaptable experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H

and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All

quantitative data is presented in clear tabular formats, and key workflows and structural

correlations are visualized using Graphviz diagrams to facilitate comprehension and application

in a drug development context.

Introduction
Pyrrolidine-2,5-diyldimethanol is a C₂-symmetric chiral molecule of significant interest in

medicinal chemistry and drug development. Its bifunctional nature, containing both secondary
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amine and primary alcohol functionalities, makes it a versatile scaffold for the synthesis of

complex molecules, including ligands for asymmetric catalysis and pharmacologically active

compounds. Accurate structural elucidation through spectroscopic methods is paramount for

ensuring the purity, identity, and stereochemistry of this intermediate and its subsequent

derivatives. This guide serves as a practical resource for the acquisition and interpretation of its

key spectroscopic data.

Predicted and Expected Spectroscopic Data
The following sections present predicted and expected spectroscopic data for Pyrrolidine-2,5-
diyldimethanol. It is crucial to note that this data is generated from computational models and

analysis of structurally similar compounds, and should be confirmed with experimental data

when possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution.

Table 1: Predicted ¹H NMR Data for Pyrrolidine-2,5-diyldimethanol

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H2, H5 (CH-

CH₂OH)
3.1 - 3.4 Multiplet 2H -

H3, H4 (CH₂-

CH₂)
1.5 - 1.8 Multiplet 4H -

-CH₂OH

(Methylene)
3.5 - 3.8 Multiplet 4H -

-NH (Amine) 1.8 - 2.5 (broad) Singlet (broad) 1H -

-OH (Alcohol) 2.0 - 4.0 (broad) Singlet (broad) 2H -
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Note: Chemical shifts are referenced to a standard solvent signal. The NH and OH signals are

often broad and their chemical shifts are highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for Pyrrolidine-2,5-diyldimethanol

Carbon Predicted Chemical Shift (δ, ppm)

C2, C5 (CH-CH₂OH) 60 - 65

C3, C4 (CH₂-CH₂) 28 - 33

-CH₂OH (Methylene) 65 - 70

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorptions for Pyrrolidine-2,5-diyldimethanol

Functional Group
Characteristic
Absorption (cm⁻¹)

Intensity Notes

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad
Indicative of hydrogen

bonding.

N-H Stretch (Amine) 3300 - 3500 Medium
May be obscured by

the broad O-H stretch.

C-H Stretch (Alkyl) 2850 - 2960 Strong
Characteristic of sp³

C-H bonds.

C-O Stretch (Alcohol) 1050 - 1260 Strong

N-H Bend (Amine) 1590 - 1650 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Table 4: Predicted Mass Spectrometry Data for Pyrrolidine-2,5-diyldimethanol

Ion Predicted m/z Notes

[M+H]⁺ 132.1019
Molecular ion with a proton

adduct.

[M+Na]⁺ 154.0839
Molecular ion with a sodium

adduct.

[M-H₂O+H]⁺ 114.0913
Loss of a water molecule from

the protonated molecular ion.

[M-CH₂OH+H]⁺ 101.0808

Loss of a hydroxymethyl

radical from the protonated

molecular ion.

Note: The molecular formula of Pyrrolidine-2,5-diyldimethanol is C₆H₁₃NO₂, with a

monoisotopic mass of 131.0946 g/mol .

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for Pyrrolidine-2,5-
diyldimethanol. These should be adapted based on the specific instrumentation and sample

characteristics.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Pyrrolidine-2,5-diyldimethanol in
0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR

tube. The choice of solvent will depend on the solubility of the compound and the desired

chemical shift reference.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans

(typically 8 to 16) should be acquired to obtain a good signal-to-noise ratio.

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication) and Fourier transform.

Phase the spectrum and reference it to the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C,

a larger number of scans (typically 128 or more) will be required.

Process the FID and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16

ppm).

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid Pyrrolidine-2,5-diyldimethanol sample directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and correlate them with the functional groups

present in the molecule.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:

Prepare a dilute solution of Pyrrolidine-2,5-diyldimethanol (typically 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid

(e.g., 0.1%) to promote protonation for positive ion mode.

Instrument Setup:

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas

flow rate, and temperature) to optimal values for the analyte.

Calibrate the mass analyzer using a standard calibration solution.

Data Acquisition:

Infuse the sample solution into the mass spectrometer at a constant flow rate.

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Data can be

acquired in full scan mode to detect all ions or in selected ion monitoring (SIM) mode for

higher sensitivity towards specific ions.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ or other adducts) to confirm the molecular weight.
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Analyze the fragmentation pattern to gain further structural information.

Visualizations
Workflow for Spectroscopic Data Analysis
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General workflow for spectroscopic data analysis.

Structure and Key Spectroscopic Correlations
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Pyrrolidine-2,5-diyldimethanol

Predicted Spectroscopic Data

¹H NMR (ppm)

CH: 3.1-3.4

CH₂ (ring): 1.5-1.8

CH₂OH: 3.5-3.8

NH: 1.8-2.5

OH: 2.0-4.0

¹³C NMR (ppm)

C2, C5: 60-65

C3, C4: 28-33

-CH₂OH: 65-70

IR (cm⁻¹)

O-H: 3200-3600

N-H: 3300-3500

C-H: 2850-2960

C-O: 1050-1260

MS (m/z)

[M+H]⁺: 132.1

[M-H₂O+H]⁺: 114.1

[M-CH₂OH+H]⁺: 101.1

Click to download full resolution via product page

Structure and key predicted spectroscopic correlations.

Conclusion
This technical guide provides a foundational framework for the spectroscopic analysis of

Pyrrolidine-2,5-diyldimethanol. While based on predicted data, the presented information on

expected spectral features and detailed experimental protocols offers valuable guidance for

researchers in drug development and organic synthesis. The systematic approach outlined,

from sample preparation to spectral interpretation, coupled with visual aids, is intended to

streamline the process of structural characterization for this important chiral building block.

Experimental verification of the predicted data is strongly encouraged to build a robust and

reliable spectroscopic database for this compound.

To cite this document: BenchChem. [Spectroscopic Data Analysis of Pyrrolidine-2,5-
diyldimethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286398/docs#spectroscopic-data-analysis-of-
pyrrolidine-2-5-diyldimethanol-a-technical-guide]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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